![molecular formula C8H8O2 B14590566 Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- CAS No. 61387-11-9](/img/structure/B14590566.png)
Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, as both the reagent and the catalyst .
Industrial Production Methods
While specific industrial production methods for Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, as well as employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the development of novel materials and corrosion inhibitors.
Wirkmechanismus
The mechanism by which Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar fused ring structure and is used as a corrosion inhibitor.
5H-5-Methyl-6,7-dihydrocyclopentapyrazine: Another related compound with a similar ring system, used in various chemical applications.
Uniqueness
Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro- is unique due to its specific ring fusion and the presence of the pyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61387-11-9 |
|---|---|
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
6,7-dihydro-5H-cyclopenta[b]pyran-4-one |
InChI |
InChI=1S/C8H8O2/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2 |
InChI-Schlüssel |
HZEXINHQHZFXBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)OC=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


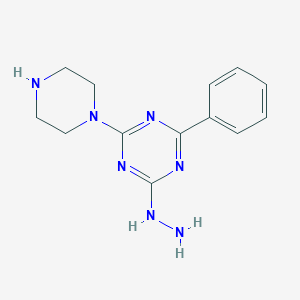
![2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane](/img/structure/B14590491.png)
![1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14590496.png)

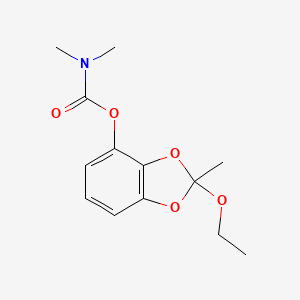
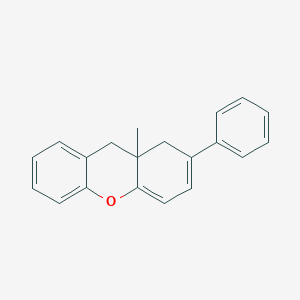

![{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14590525.png)
![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)
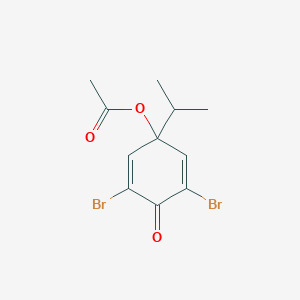
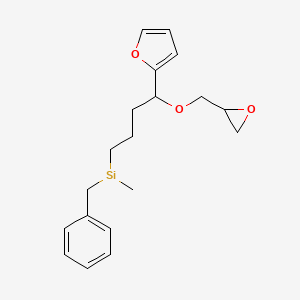
![1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane](/img/structure/B14590548.png)
![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)

